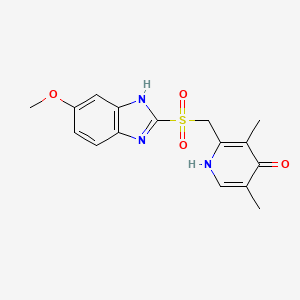

4-Hydroxy Omeprazole Sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy Omeprazole Sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. It plays a significant role in the pharmacokinetics and pharmacodynamics of omeprazole, contributing to its therapeutic effects in treating gastric acid-related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Omeprazole Sulfone typically involves the hydroxylation of omeprazole followed by sulfonation. The hydroxylation is mediated by CYP2C19, while the sulfonation is facilitated by CYP3A4. The reaction conditions often include the use of specific solvents and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale biotransformation processes using microbial or enzymatic systems. These methods are designed to be cost-effective and environmentally friendly, ensuring high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Omeprazole Sulfone undergoes various chemical reactions, including:

Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of sulfone derivatives.

Reduction: Under specific conditions, the compound can be reduced to its corresponding sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions include various sulfone and sulfide derivatives, each with distinct chemical and pharmacological properties .

Scientific Research Applications

4-Hydroxy Omeprazole Sulfone has numerous applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of omeprazole metabolites.

Biology: The compound is studied for its role in the metabolic pathways of proton pump inhibitors and its interactions with cytochrome P450 enzymes.

Medicine: Research focuses on its pharmacokinetics and pharmacodynamics, contributing to the development of more effective and safer proton pump inhibitors.

Industry: It is utilized in the pharmaceutical industry for the synthesis of new drug candidates and the optimization of existing therapies

Mechanism of Action

The mechanism of action of 4-Hydroxy Omeprazole Sulfone involves the inhibition of the H+/K±ATPase enzyme system in gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The compound interacts with specific molecular targets, including the cytochrome P450 enzymes CYP2C19 and CYP3A4, which are involved in its metabolism and bioactivation .

Comparison with Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of omeprazole with similar pharmacological effects.

Lansoprazole: Another proton pump inhibitor with a different chemical structure but similar therapeutic uses.

Pantoprazole: Known for its stability and effectiveness in treating acid-related disorders.

Uniqueness: 4-Hydroxy Omeprazole Sulfone is unique due to its specific metabolic pathway and its role as a key metabolite of omeprazole. Its interactions with cytochrome P450 enzymes and its distinct chemical properties make it a valuable compound for research and therapeutic applications .

Biological Activity

4-Hydroxy Omeprazole Sulfone is a significant metabolite of the proton pump inhibitor (PPI) omeprazole, which is widely used for treating conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and potential therapeutic applications.

This compound has distinct chemical characteristics that influence its biological activity:

- Chemical Formula : C₁₇H₁₉N₃O₄S

- Molecular Weight : 361.415 g/mol

- Structure : Contains a sulfone group, which differentiates it from other metabolites of omeprazole.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Inhibition of H^+/K^+ ATPase : Similar to omeprazole, this compound exhibits inhibitory effects on the gastric H^+/K^+ ATPase enzyme, although studies suggest that its potency may differ compared to omeprazole .

- Metabolic Pathways : This metabolite is primarily formed through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The metabolic conversion plays a crucial role in determining the pharmacokinetics and pharmacodynamics of omeprazole and its metabolites .

Comparative Biological Activity

To understand the relative biological activities of various omeprazole metabolites, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains sulfone group | Potentially enhanced H^+/K^+ ATPase inhibition |

| 4-Hydroxy Omeprazole | Contains hydroxyl group | Reduced activity compared to omeprazole |

| Omeprazole Sulfide | Contains sulfide group only | Moderate H^+/K^+ ATPase inhibition |

| Omeprazole | Parent compound | Strong H^+/K^+ ATPase inhibition |

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities and potential applications in various fields.

Case Studies and Research Findings

Several studies have investigated the biological effects and clinical implications of this compound:

-

Pharmacokinetics in Patients :

A study assessed the pharmacokinetic profiles of omeprazole and its metabolites in patients with varying CYP2C19 genotypes. It was found that plasma concentrations of this compound were significantly influenced by genetic factors, impacting drug efficacy and safety profiles . -

Environmental Impact :

Research has shown that this compound can be detected in wastewater effluents, raising concerns about its environmental impact on aquatic organisms. The compound's persistence in the environment indicates a need for further studies to evaluate its ecological effects. -

Adverse Drug Reactions :

A case study reported an instance of galactorrhea in a kidney transplant patient associated with omeprazole administration. This highlights the importance of monitoring side effects related to omeprazole and its metabolites, including this compound, particularly in vulnerable populations .

Properties

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-9-7-17-14(10(2)15(9)20)8-24(21,22)16-18-12-5-4-11(23-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFLYQGCHSJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857812 |

Source

|

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-70-1 |

Source

|

| Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfonyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.